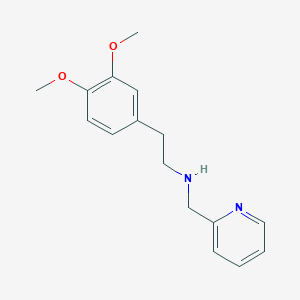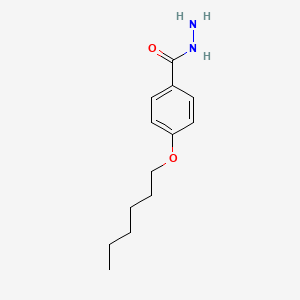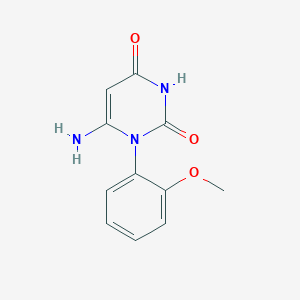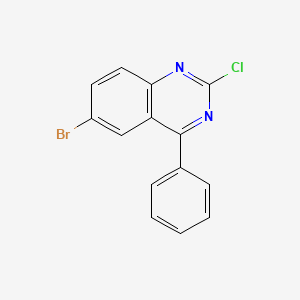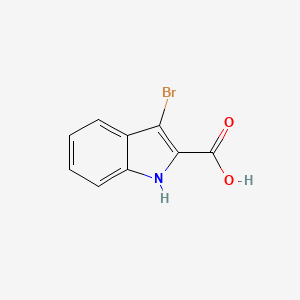
3-Brom-1H-indol-2-carbonsäure
Übersicht
Beschreibung
3-bromo-1H-indole-2-carboxylic acid is a chemical compound with the molecular formula C9H6BrNO2 . It has a molecular weight of 240.05 g/mol . The IUPAC name for this compound is 3-bromo-1 H -indole-2-carboxylic acid .
Molecular Structure Analysis
The molecular structure of 3-bromo-1H-indole-2-carboxylic acid includes a bromine atom attached to the third position of the indole ring and a carboxylic acid group attached to the second position . The InChI string representation of the molecule isInChI=1S/C9H6BrNO2/c10-7-5-3-1-2-4-6 (5)11-8 (7)9 (12)13/h1-4,11H, (H,12,13) . Physical And Chemical Properties Analysis
The physical and chemical properties of 3-bromo-1H-indole-2-carboxylic acid include a molecular weight of 240.05 g/mol, a computed XLogP3-AA of 2.6, two hydrogen bond donors, two hydrogen bond acceptors, one rotatable bond, an exact mass of 238.95819 g/mol, a monoisotopic mass of 238.95819 g/mol, a topological polar surface area of 53.1 Ų, a heavy atom count of 13, and a complexity of 222 .Wissenschaftliche Forschungsanwendungen
Herbizide Aktivität
Indol-3-carbonsäurederivate wurden bei der Entwicklung und Synthese von potenziellen Transportinhibitor-Antwort-1-Antagonisten eingesetzt . Diese Verbindungen zeigten gute bis hervorragende Hemmwirkungen auf Wurzeln und Sprossen sowohl von zweikeimblättrigen Raps (B. napus) als auch von einkeimblättrigem Acker-Hühnerhirse (E. crus-galli) .
Antivirale Aktivität
Indolderivate besitzen verschiedene biologische Aktivitäten, darunter antivirale Eigenschaften . Beispielsweise wurden 6-Amino-4-substituierte Alkyl-1H-indol-2-substituierte Carboxylatderivate als antivirale Mittel beschrieben .
Entzündungshemmende Aktivität
Indolderivate zeigen auch entzündungshemmende Eigenschaften . Dies macht sie wertvoll bei der Entwicklung neuer Medikamente zur Behandlung verschiedener entzündlicher Erkrankungen.
Antitumor-Aktivität
Es wurde festgestellt, dass Indolderivate Antitumor-Eigenschaften besitzen . Dies hat zu einem Interesse an der Synthese einer Vielzahl von Indolderivaten für den potenziellen Einsatz in der Krebstherapie geführt.
Anti-HIV-Aktivität
Indol-2-carbonsäurederivate wurden als neuartige HIV-1-Integrase-Strangtransferinhibitoren entdeckt . Dies deutet auf potenzielle Anwendungen in der Behandlung von HIV hin.
Antioxidative Aktivität
Es wurde festgestellt, dass Indolderivate antioxidative Eigenschaften besitzen . Dies macht sie möglicherweise nützlich bei der Behandlung von Krankheiten, die durch oxidativen Stress verursacht werden.
Anti-mikrobielle Aktivität
Es wurde festgestellt, dass Indolderivate antimikrobielle Eigenschaften besitzen . Dies deutet auf potenzielle Anwendungen in der Behandlung verschiedener bakterieller und Pilzinfektionen hin.
Organische Synthese
Indol-2-carbonsäureester und deren Derivate sind weit verbreitete Strukturmotive in zahlreichen biologisch aktiven Verbindungen und Arzneimitteln. Sie dienen als vielseitige Zwischenprodukte in der organischen Synthese .
Zukünftige Richtungen
The future directions of research on 3-bromo-1H-indole-2-carboxylic acid could involve further exploration of its synthesis methods and potential biological activities. For instance, the development of novel methods of synthesis for indole derivatives has attracted the attention of the chemical community .
Wirkmechanismus
Target of Action
The primary target of 3-bromo-1H-indole-2-carboxylic acid is HIV-1 integrase , a key enzyme in the life cycle of HIV-1 . This enzyme plays a crucial role in the replication of the virus, making it an attractive target for antiviral therapy .
Mode of Action
3-bromo-1H-indole-2-carboxylic acid inhibits the strand transfer of HIV-1 integrase . The indole nucleus of the compound chelates with two Mg2+ ions within the active site of the integrase . This interaction impairs the ability of the integrase to insert the viral DNA into the host genome, thereby inhibiting viral replication .
Biochemical Pathways
The inhibition of HIV-1 integrase disrupts the viral replication process. Normally, the integrase enzyme inserts a double-stranded viral DNA copy of the viral RNA genome into the host genome . By inhibiting this process, 3-bromo-1H-indole-2-carboxylic acid prevents the virus from replicating and spreading to new cells.
Result of Action
The primary result of the action of 3-bromo-1H-indole-2-carboxylic acid is the inhibition of HIV-1 replication. By blocking the action of HIV-1 integrase, the compound prevents the virus from integrating its genetic material into the host cell’s genome . This inhibits the production of new virus particles, slowing the progression of the infection.
Biochemische Analyse
Biochemical Properties
3-bromo-1H-indole-2-carboxylic acid plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to inhibit integrase, an enzyme essential for the replication of certain viruses, by chelating with two magnesium ions and forming π-stacking interactions with viral DNA . This interaction disrupts the viral replication process, making 3-bromo-1H-indole-2-carboxylic acid a potential antiviral agent.
Cellular Effects
The effects of 3-bromo-1H-indole-2-carboxylic acid on various cell types and cellular processes are significant. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 3-bromo-1H-indole-2-carboxylic acid has been found to affect the expression of genes involved in cell cycle regulation and apoptosis, leading to altered cell proliferation and survival . Additionally, it can impact cellular metabolism by interacting with metabolic enzymes, thereby influencing metabolic flux and energy production.
Molecular Mechanism
At the molecular level, 3-bromo-1H-indole-2-carboxylic acid exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. For example, its interaction with integrase involves chelation with magnesium ions and π-stacking with viral DNA, which inhibits the enzyme’s function . Furthermore, 3-bromo-1H-indole-2-carboxylic acid can modulate gene expression by binding to transcription factors or other regulatory proteins, thereby influencing the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The effects of 3-bromo-1H-indole-2-carboxylic acid can change over time in laboratory settings. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 3-bromo-1H-indole-2-carboxylic acid is relatively stable under standard laboratory conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to 3-bromo-1H-indole-2-carboxylic acid has been associated with changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 3-bromo-1H-indole-2-carboxylic acid vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as antiviral or anticancer activity, without causing significant toxicity. At high doses, 3-bromo-1H-indole-2-carboxylic acid can induce toxic or adverse effects, including organ damage and altered physiological functions . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
3-bromo-1H-indole-2-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. It can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . Additionally, 3-bromo-1H-indole-2-carboxylic acid can affect metabolic flux by modulating the activity of key metabolic enzymes, thereby influencing the levels of metabolites and overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of 3-bromo-1H-indole-2-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes by solute carriers or passively diffuse through lipid bilayers . Once inside the cell, 3-bromo-1H-indole-2-carboxylic acid can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments.
Subcellular Localization
The subcellular localization of 3-bromo-1H-indole-2-carboxylic acid is crucial for its activity and function. It can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. For example, 3-bromo-1H-indole-2-carboxylic acid may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Its localization can also affect its interactions with other biomolecules and its overall biological activity.
Eigenschaften
IUPAC Name |
3-bromo-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c10-7-5-3-1-2-4-6(5)11-8(7)9(12)13/h1-4,11H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOTZNHLNBDTYMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30368105 | |
| Record name | 3-bromo-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30368105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
28737-33-9 | |
| Record name | 3-bromo-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30368105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-1H-indole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


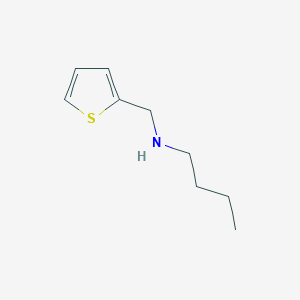
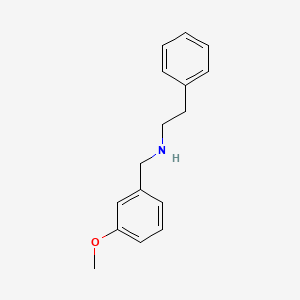
amine](/img/structure/B1270993.png)
